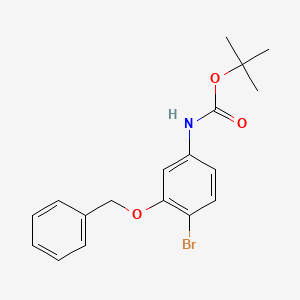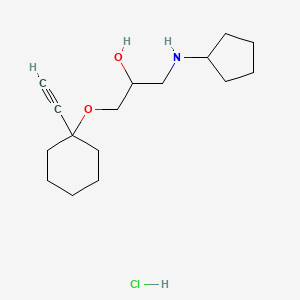
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate and related compounds involves strategic organic transformations that leverage the reactivity of functional groups to build up the desired molecular framework. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of carbamate derivatives is crucial for their reactivity and application in synthesis. For example, the structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was explored using Hartree-Fock and density functional theory calculations, providing insights into bond lengths, angles, and vibrational frequencies, which are essential for understanding the compound's chemical behavior (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, demonstrating a wide range of reactivities. For instance, tert-butyl phenylazocarboxylates are highlighted for their versatility, undergoing nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring through oxygenation, halogenation, and coupling processes, showcasing the adaptability of these compounds in synthetic strategies (Jasch, Höfling, & Heinrich, 2012).
科学的研究の応用
Synthesis and Chemical Properties
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate serves as a versatile building block in synthetic organic chemistry. Its utility is highlighted in the preparation of rigid P-chiral phosphine ligands used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown significant practical utility by facilitating the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the compound's role in advancing asymmetric synthesis methodologies (Imamoto et al., 2012). Additionally, the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains from 5-aminoresorcinol, which showcased thermosensitivity and highlighted the impact of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives on material science, further underscores its broad applicability in research and development (Deng Jin-gen, 2013).
Catalysis and Organic Reactions
The compound has also been instrumental in the development of carbamato-κN-benzylidene ruthenium chelates for olefin metathesis, showcasing its role in enhancing the field of organometallic chemistry and catalysis. These chelates, synthesized from Grubbs catalysts through metathetic exchange, behave like latent catalysts, becoming active only upon the addition of an ethereal solution of HCl. This characteristic demonstrates the potential of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives in creating more controlled and efficient catalytic systems (Szymon Rogalski et al., 2018).
Synthetic Methodologies
Furthermore, the development of a rapid synthetic method for a related compound, highlighting the significance of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), underscores its importance in pharmaceutical research. This method involves acylation, nucleophilic substitution, and reduction, emphasizing the compound's role in facilitating the synthesis of complex molecules with high efficiency and yield (Bingbing Zhao et al., 2017).
Safety and Hazards
The safety data sheet for tert-Butyl N-(benzyloxy)carbamate indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, rinse thoroughly with plenty of water .
特性
IUPAC Name |
tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHCNIJISVYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
